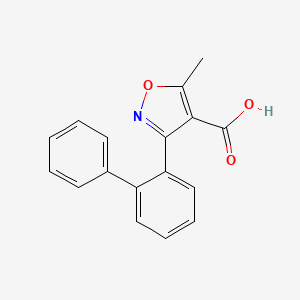![molecular formula C10H12BrN3 B13696638 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene](/img/structure/B13696638.png)
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-bromo-4,8,10-triazatricyclo[74002,7]trideca-1(9),10,12-triene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can occur, leading to more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene can be compared with other similar compounds, such as:
11-bromo-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene: Another tricyclic compound with similar structural features but different chemical properties.
2-bromopyrimido[1,2-a]benzimidazole:
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),10,12-triene |
InChI |
InChI=1S/C10H12BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-2,7-8,12H,3-5H2,(H,13,14) |
InChI Key |
DCFHFWFLLZLLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC(=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
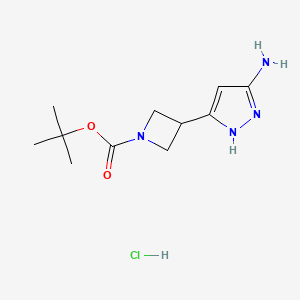
![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
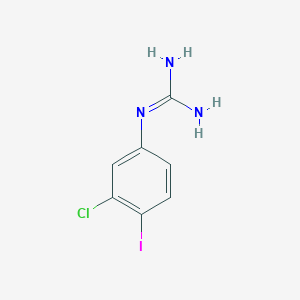
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
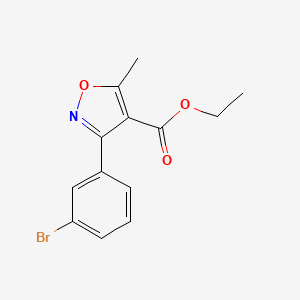
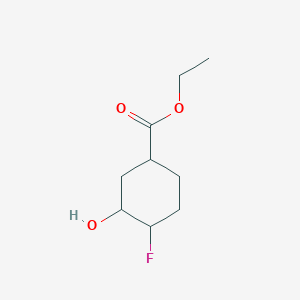
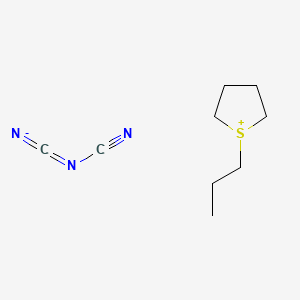
![Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
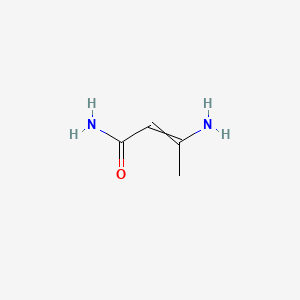
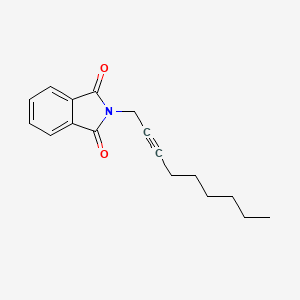
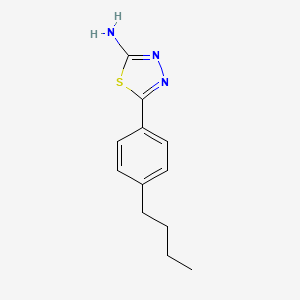
![3-[2-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13696629.png)
